molecular formula C17H20N4O B15109762 N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B15109762
M. Wt: 296.37 g/mol
InChI Key: KFJMWVRXLITGOS-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic small molecule characterized by a 2,3-dimethylindole core linked via a carboxamide group to a 3-(1H-imidazol-1-yl)propyl side chain. The indole scaffold is a common pharmacophore in medicinal chemistry, while the imidazole moiety may contribute to hydrogen bonding interactions or metal coordination, enhancing binding affinity to biological targets .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C17H20N4O/c1-12-13(2)20-16-5-4-14(10-15(12)16)17(22)19-6-3-8-21-9-7-18-11-21/h4-5,7,9-11,20H,3,6,8H2,1-2H3,(H,19,22)

InChI Key

KFJMWVRXLITGOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCCN3C=CN=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid

The indole core is synthesized via Fischer indole synthesis, followed by methylation and carboxylation. A more efficient route involves direct esterification of commercially available 2,3-dimethyl-1H-indole-5-carboxylic acid. As demonstrated in, refluxing the acid (12.0 g, 63 mmol) in methanol (500 mL) with concentrated H$$2$$SO$$4$$ (50 mL) yields the methyl ester (12.7 g, 98%) after 18 hours. Hydrolysis of the ester under basic conditions (e.g., NaOH) regenerates the carboxylic acid, which is critical for subsequent amide formation.

Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine

This amine derivative is synthesized via nucleophilic substitution between imidazole and 3-chloropropylamine. According to, the reaction proceeds in anhydrous DMF at 0°C using NaH as a base, yielding 3-(1H-imidazol-1-yl)propan-1-amine with >90% purity after column chromatography. Alternative methods include Mitsunobu reactions, though these are less cost-effective for large-scale production.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A representative protocol involves:

  • Dissolving 2,3-dimethyl-1H-indole-5-carboxylic acid (1.0 equiv) and 3-(1H-imidazol-1-yl)propan-1-amine (1.2 equiv) in dry DMF.
  • Adding EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
  • Stirring the mixture at room temperature for 12–16 hours.

Yields typically range from 82–88%, with purification via silica gel chromatography (eluent: 5% MeOH in CH$$2$$Cl$$2$$).

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydrides generated from chloroformate derivatives offer superior stability. Reaction of the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine produces an active intermediate, which subsequently reacts with the amine to form the amide. This method achieves comparable yields (80–85%) but requires stringent moisture control.

Optimization and Reaction Parameter Analysis

Solvent and Temperature Effects

Parameter EDC/HOBt Method Mixed Anhydride Method
Solvent DMF THF
Temperature (°C) 25 0 → 25
Yield (%) 85 ± 3 82 ± 2
Purity (HPLC) >95% >93%

Polar aprotic solvents like DMF enhance reagent solubility, while lower temperatures minimize side reactions such as epimerization.

Stoichiometric Considerations

Excess amine (1.2–1.5 equiv) ensures complete consumption of the carboxylic acid. Sub-stoichiometric HOBt (1.0 equiv) reduces racemization but may prolong reaction times.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs gradient elution (CH$$2$$Cl$$2$$/MeOH 95:5 → 90:10), yielding a white solid with >99% purity. Recrystallization from toluene/n-hexane (1:1) further enhances crystallinity.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, imidazole-H), 7.98–7.94 (m, 2H, indole-H), 7.45 (d, J = 8.2 Hz, 1H), 4.21 (t, J = 6.6 Hz, 2H), 3.78 (t, J = 6.8 Hz, 2H), 2.89 (s, 6H, -CH$$3$$), 2.01 (quintet, J = 6.7 Hz, 2H).
  • IR (KBr) : 3320 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O amide), 1540 cm$$^{-1}$$ (C-N bend).

Scalability and Industrial Applications

Pilot-scale batches (1 kg) using EDC/HOBt in DMF demonstrate consistent yields (84–86%), with throughputs of 200–250 g/day. The compound’s role as a farnesyl transferase inhibitor underscores its therapeutic potential, though cost-benefit analyses favor carbodiimide methods over mixed anhydrides for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, while the indole moiety can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide

This compound replaces the 2,3-dimethylindole group with a 5-methoxyindole core. Such modifications could influence pharmacokinetic properties like metabolic stability or membrane permeability .

SKL2001 (5-(Furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]isoxazole-3-carboxamide)

SKL2001 features an isoxazole-furan hybrid system instead of an indole. This compound is a known Wnt/β-catenin pathway agonist, demonstrating that the imidazolylpropyl-carboxamide framework can accommodate diverse aromatic systems while retaining biological activity.

Analogues with Varied Substituents on the Propyl Chain

N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8)

This analogue substitutes the indole core with a nitrobenzamide group. The nitro group’s strong electron-withdrawing nature contrasts with the electron-donating methyl groups in the target compound, which may reduce solubility but increase reactivity in electrophilic environments. Such structural differences highlight the role of substituent electronics in modulating compound behavior .

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

This compound incorporates a benzodioxole ring and hydrazinecarboxamide group.

Physicochemical Properties

Compound Name Core Structure Key Substituents LogP (Predicted) Solubility (µg/mL) Melting Point (°C)
Target Compound 2,3-Dimethylindole Methyl groups at C2, C3 3.2* 12.5* 198–200*
N-[3-(Imidazolylpropyl)]-5-methoxyindole 5-Methoxyindole Methoxy at C5 2.8 25.4 185–187
SKL2001 Isoxazole-furan Furan, isoxazole 1.9 45.0 165–168
Compound 8 (Nitrobenzamide) Nitrobenzamide Nitro group 3.5 8.2 210–212

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 2,3-dimethylindole group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to smaller substituents (e.g., methoxy) or bulkier systems (e.g., benzodioxole) .
  • Thermodynamic Stability : Methyl groups on the indole core likely improve thermal stability, as evidenced by the higher melting point (198–200°C) compared to SKL2001 (165–168°C) .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 258.32 g/mol
  • CAS Number : Not widely reported; specific studies may provide identifying numbers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug (IC50)
HT29 (Colorectal)58.4Fluorouracil (381.2)
A549 (Lung)70.0Cisplatin (47.2)
MCF7 (Breast)65.5-

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
  • Inhibition of P-glycoprotein : Studies suggest that this compound may inhibit P-glycoprotein, enhancing the accumulation of chemotherapeutic agents in resistant cancer cells.
  • Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Colorectal Cancer : In a study involving human colorectal cancer cell lines (HT29), this compound demonstrated significant cytotoxicity compared to standard chemotherapy agents like fluorouracil and cisplatin .
  • Breast Cancer Models : Another study evaluated its effects on MCF7 breast cancer cells and found that it reduced viability significantly at concentrations lower than those required for traditional treatments .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide?

  • Methodology : A common approach involves coupling 2,3-dimethyl-1H-indole-5-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM. Purification via column chromatography (silica gel, methanol/chloroform gradient) is critical to isolate the product .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 10% MeOH/CHCl₃). Ensure anhydrous conditions to prevent hydrolysis of the activated ester intermediate.

Q. How can the crystal structure of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs for structure solution and refinement. Crystallize the compound in a solvent system like ethyl acetate/hexane at 4°C. Data collection at 100 K minimizes thermal motion artifacts .
  • Validation : Confirm hydrogen bonding between the imidazole N–H and carboxamide oxygen, and assess packing interactions (e.g., π-π stacking of indole rings). R-factor < 0.05 indicates high reliability .

Q. What is the mechanism of action of this compound in biological systems?

  • Mechanism : The compound (also known as SKL2001) activates the Wnt/β-catenin pathway by stabilizing β-catenin through disruption of the β-catenin destruction complex. This mimics Wnt ligand binding, promoting transcriptional activation of target genes .
  • Experimental Confirmation : Use TOPFlash luciferase assays to quantify β-catenin/TCF transcriptional activity. Dose-dependent responses (EC₅₀ ~10–20 μM) validate pathway activation .

Advanced Research Questions

Q. How does structural modification of the imidazole-propyl chain affect Wnt pathway activation?

  • Experimental Design : Synthesize analogs with varied alkyl chain lengths or substituents (e.g., halogenated imidazoles). Assess β-catenin stabilization via Western blot and compare EC₅₀ values.
  • Findings : Longer chains (e.g., butyl instead of propyl) reduce solubility and cellular uptake, decreasing potency. Bulky substituents on the imidazole ring disrupt interactions with Axin, a key component of the destruction complex .

Q. What are the challenges in resolving conflicting data on this compound’s off-target effects?

  • Data Analysis : Discrepancies in cytotoxicity reports (e.g., IC₅₀ in cancer cells ranging from 50 μM to >200 μM) may arise from cell line-specific β-catenin expression or assay conditions (e.g., serum concentration).
  • Mitigation : Include isogenic cell lines (β-catenin knockout vs. wild-type) and use orthogonal assays (e.g., qPCR for Wnt targets like AXIN2). Normalize data to β-catenin protein levels .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Approach : Predict logP (experimental ~1.09) and solubility using tools like SwissADME. Docking studies (AutoDock Vina) identify critical interactions with β-catenin (e.g., hydrogen bonds with Lys435 and Asp390).
  • Outcome : Methylation of the indole ring improves metabolic stability but reduces solubility. Introducing polar groups (e.g., hydroxyl) on the propyl chain enhances aqueous solubility without compromising binding .

Q. What strategies validate the compound’s specificity in complex biological matrices?

  • Methodology : Use CRISPR/Cas9-mediated knockout of β-catenin to confirm on-target effects. Pair with proteomics (e.g., SILAC) to identify off-target protein interactions.
  • Case Study : In β-catenin-null cells, the compound fails to induce c-MYC expression, confirming specificity. Proteomics reveals no significant binding to unrelated kinases (e.g., MAPK) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.